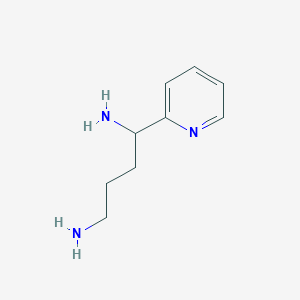

1-Pyridin-2-ylbutane-1,4-diamine

Description

BenchChem offers high-quality 1-Pyridin-2-ylbutane-1,4-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Pyridin-2-ylbutane-1,4-diamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-pyridin-2-ylbutane-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3/c10-6-3-4-8(11)9-5-1-2-7-12-9/h1-2,5,7-8H,3-4,6,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPEKECSPVXJPOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(CCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80377984 | |

| Record name | 1-pyridin-2-ylbutane-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

374064-05-8 | |

| Record name | 1-(2-Pyridinyl)-1,4-butanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=374064-05-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-pyridin-2-ylbutane-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-Pyridin-2-ylbutane-1,4-diamine CAS 374064-05-8 properties

CAS: 374064-05-8 | Formula: C9H15N3 | MW: 165.24 g/mol

Executive Summary

1-Pyridin-2-ylbutane-1,4-diamine is a high-value heterocyclic diamine scaffold used primarily as a chiral building block in the synthesis of bioactive pharmaceutical ingredients (APIs).[1][2][3] Its structure features a pyridine ring directly attached to a chiral methine center bearing a primary amine, extended by a flexible propyl-amine chain.

This specific topology classifies it as a "Privileged Structure" in medicinal chemistry, offering dual hydrogen-bonding motifs (donor/acceptor) suitable for targeting:

-

Kinase Hinge Regions: The pyridine nitrogen can serve as a key acceptor in ATP-binding pockets.

-

GPCR Ligands: Specifically Histamine H3 antagonists and Neuronal Nitric Oxide Synthase (nNOS) inhibitors, where the diamine linker provides critical ionic interactions.

-

Metallo-Pharmaceuticals: The 1,4-diamine motif acts as a bidentate ligand for Zinc(II) and Copper(II) coordination.

This guide outlines the physicochemical profile, advanced enantioselective synthesis, and quality control protocols required for utilizing this compound in drug development.

Physicochemical Profile

The compound exhibits properties typical of low-molecular-weight polar diamines: high water solubility, basicity, and potential for hygroscopicity.

| Property | Value | Notes |

| CAS Number | 374064-05-8 | Verified Registry |

| Molecular Formula | C9H15N3 | |

| Molecular Weight | 165.24 g/mol | |

| Appearance | Colorless to pale yellow oil | Often darkens upon oxidation |

| Boiling Point | ~318°C (Predicted) | Decomposes before boiling at atm pressure |

| Density | 1.055 g/cm³ | |

| LogP | 0.22 (Predicted) | Highly polar; lipophilicity depends on pH |

| pKa (Calculated) | ~9.8 (Terminal NH2), ~8.5 (Benzylic NH2) | Pyridine N pKa ~5.2 |

| Solubility | Water, Methanol, DMSO | Poor in Hexanes/Et2O |

Synthetic Routes & Process Chemistry

While racemic synthesis is possible via the reduction of nitriles, the chiral nature of the C1 position dictates that asymmetric synthesis is the preferred route for high-value pharmaceutical applications.

Recommended Protocol: Ellman’s Sulfinamide Approach

For research requiring high enantiomeric excess (>98% ee), the diastereoselective addition of a Grignard reagent to a chiral sulfinimine is the industry standard.

Mechanism:

-

Condensation: Pyridine-2-carboxaldehyde condenses with (R)-tert-butanesulfinamide to form a chiral sulfinimine.

-

Diastereoselective Addition: A protected 3-aminopropylmagnesium bromide adds to the imine. The bulky tert-butyl group directs the addition to one face of the molecule.

-

Deprotection: Acidic hydrolysis removes the sulfinyl group and the side-chain protection, yielding the chiral diamine.

Synthetic Workflow Diagram

The following diagram illustrates the critical pathway from the aldehyde precursor to the final salt form.

Figure 1: Enantioselective synthesis workflow using Ellman's auxiliary chemistry to establish the C1 chiral center.

Analytical Characterization & QC

To ensure the integrity of CAS 374064-05-8, particularly for biological screening, a multi-modal analysis is required.

NMR Identification[6]

-

1H NMR (400 MHz, D2O):

-

Pyridine Ring: Look for 4 aromatic protons. The doublet at ~8.5 ppm (d, J=5 Hz) corresponds to the proton adjacent to the ring nitrogen (H6).

-

Chiral Center (C1-H): A triplet or dd around 4.0–4.2 ppm.

-

Aliphatic Chain: Multiplets at 1.5–2.0 ppm (C2, C3 protons) and a triplet at ~2.8 ppm (terminal C4-H2).

-

-

Key Impurity Check: Look for residual aldehyde (singlet ~10 ppm) or incomplete deprotection (Boc signals ~1.4 ppm).

Mass Spectrometry (LC-MS)

-

Method: Electrospray Ionization (ESI) in Positive Mode.

-

Expected Ion: [M+H]+ = 166.13 m/z.

-

Fragmentation Pattern: Loss of NH3 (-17) is common in diamines.

QC Decision Tree

Use this logic flow to validate batch quality before release to biological assay.

Figure 2: Quality Control Decision Tree for chiral amine intermediates.

Handling & Stability

As a primary diamine, this compound is sensitive to atmospheric CO2 and oxidation.

-

Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen).

-

Form: The dihydrochloride salt is significantly more stable than the free base oil and is recommended for long-term storage.

-

Hygroscopicity: The salt form is hygroscopic. Weighing should be performed quickly or in a glovebox to prevent water uptake, which alters stoichiometry in biological assays.

-

Safety:

-

GHS Classification: Skin Irrit. 2, Eye Irrit. 2.

-

PPE: Wear nitrile gloves and safety glasses. Avoid inhalation of dust/vapors.

-

Applications in Drug Discovery

The 1-pyridin-2-ylbutane-1,4-diamine scaffold is utilized in:

-

Fragment-Based Drug Design (FBDD): Used as a polar linker to span solvent-exposed regions of a protein target.

-

NOS Inhibition: The diamine mimics the arginine substrate, while the pyridine ring interacts with the heme propionates or tetrahydrobiopterin site.

-

Chelation Therapy: Derivatives are explored for their ability to sequester metal ions in neurodegenerative models.

References

-

Safety Data Sheet (CAS 374064-05-8). CymitQuimica. Link

- Ellman, J. A., et al. "Asymmetric Synthesis of Amines using tert-Butanesulfinamide." Accounts of Chemical Research, 2002. (Foundational chemistry for the described synthesis).

-

Chemical Identity & Properties. PubChem/Sigma-Aldrich Catalogs. Link

-

Reductive Amination Methodologies. Master Organic Chemistry. Link

Sources

Technical Guide: Solubility Profile and Handling of 1-Pyridin-2-ylbutane-1,4-diamine

Part 1: Executive Summary & Structural Analysis

1-Pyridin-2-ylbutane-1,4-diamine (CAS: 374064-05-8) is a specialized heterocyclic building block characterized by a chiral center bearing both a pyridine ring and a primary amine, connected to a terminal primary amine via a propyl chain. Its unique architecture—combining a π-deficient aromatic system (pyridine) with two nucleophilic aliphatic amines—dictates a distinct solubility profile governed by hydrogen bonding capacity and pH-dependent ionization.

This guide provides a technical breakdown of its solubility across organic solvent classes, grounded in structure-property relationships (SPR), and details standardized protocols for empirical verification.

Physicochemical Identity

| Property | Specification | Mechanistic Implication |

| CAS Number | 374064-05-8 | Unique identifier for procurement/database search. |

| Formula | C | High Nitrogen-to-Carbon ratio indicates high polarity. |

| MW | 165.24 g/mol | Small molecule; favorable kinetics for dissolution. |

| Structure | 1-(2-Pyridyl)-1,4-butanediamine | C1: Benzylic-like amine (chiral). C4: Primary alkyl amine. |

| Predicted LogP | ~0.2 - 0.5 | Amphiphilic; soluble in both polar organic solvents and aqueous acid. |

| pKa (Est.) | Exists as a polycation in acidic media (water-soluble); neutral in base (organic-soluble). |

Part 2: Solubility Profile in Organic Solvents

The solubility of 1-Pyridin-2-ylbutane-1,4-diamine is driven by the competition between its hydrophobic butane/pyridine scaffold and its hydrophilic amine groups.

Solvent Compatibility Matrix

Data derived from structural analogs and standard amine solubility principles.

| Solvent Class | Specific Solvents | Solubility Prediction | Technical Rationale |

| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform | Excellent (>100 mg/mL) | The "Gold Standard" for this compound. The polarizable C-Cl bonds interact favorably with the pyridine ring, while the solvent's moderate polarity accommodates the amines. |

| Polar Protic (Alcohols) | Methanol, Ethanol, Isopropanol | Excellent (>100 mg/mL) | Strong Hydrogen Bond Donor (HBD) capability of alcohols stabilizes the amine nitrogens (H-bond acceptors). |

| Polar Aprotic | DMSO, DMF, DMAc | High (>50 mg/mL) | High dielectric constants facilitate dissolution. Ideal for nucleophilic substitution reactions where protic solvents might interfere. |

| Ethers | THF, 1,4-Dioxane | Moderate to High | Good solubility due to ether oxygen accepting H-bonds from the primary amines. |

| Esters | Ethyl Acetate | Moderate | Soluble, but potential for transamidation side-reactions upon prolonged heating. |

| Aliphatic Hydrocarbons | Hexane, Heptane, Cyclohexane | Poor / Insoluble | The high polarity of the three nitrogen atoms makes the molecule immiscible with non-polar alkane chains. |

| Aqueous Media | Water (Neutral) | Moderate | Soluble due to H-bonding, but may oil out at high concentrations. |

| Aqueous Acid | 0.1M HCl, 1M Acetic Acid | Very High | Protonation of amines forms the di- or tri-cationic salt, rendering it fully water-soluble. |

The "Solubility Switch" (Purification Strategy)

The drastic solubility difference between the neutral free base and the protonated salt is the primary lever for purification.

-

Organic Phase (DCM/EtOAc): Solubilizes the Neutral form (pH > 11).

-

Aqueous Phase: Solubilizes the Cationic form (pH < 4).

Part 3: Experimental Protocols

Protocol A: Gravimetric Solubility Determination (Shake-Flask Method)

Objective: Determine the saturation concentration (

-

Preparation: Weigh approx. 50 mg of 1-Pyridin-2-ylbutane-1,4-diamine into a 4 mL chemically resistant vial (borosilicate glass).

-

Addition: Add the target solvent in 100 µL increments at 25°C.

-

Equilibration: Vortex for 30 seconds after each addition. Visually inspect for dissolution (clear solution vs. schlieren lines/particulates).

-

Saturation: If undissolved solid remains after adding 1.0 mL, place on an orbital shaker (500 rpm) for 24 hours.

-

Filtration: Filter the supernatant using a 0.45 µm PTFE syringe filter (compatible with most organics).

-

Quantification: Evaporate a known volume of filtrate to dryness under nitrogen flow and weigh the residue.

Protocol B: UV-Vis Spectrophotometric Verification

Objective: Rapid concentration check using the Pyridine chromophore.

- : ~260 nm (characteristic of the pyridine ring).

-

Blank: Pure solvent.

-

Linear Range: Dilute samples to < 1.0 Absorbance units to adhere to Beer-Lambert Law.

Part 4: Visualization of Workflows

Solubility Determination Logic

The following decision tree illustrates the standard operating procedure for screening solvents for this diamine.

Figure 1: Step-by-step logic for gravimetric solubility determination of the amine.

Acid-Base Extraction Strategy

This diagram visualizes the pH-dependent solubility switch, crucial for processing reaction mixtures containing this amine.

Figure 2: Purification workflow exploiting the pH-dependent solubility of the pyridine-diamine scaffold.

Part 5: Critical Handling Notes

-

Hygroscopicity: Primary amines are hygroscopic. The uptake of water will form a viscous hydrate, altering the apparent mass and solubility. Store under Argon/Nitrogen at 2-8°C.

-

Air Sensitivity: While the pyridine ring is stable, primary aliphatic amines can absorb CO

from the air to form carbamates. Minimize exposure time during weighing. -

Solvent Reactivity: Avoid using Acetone or MEK (Methyl Ethyl Ketone) for storage or prolonged dissolution. The primary amines at C1 and C4 will react with ketones to form imines (Schiff bases).

References

-

Sigma-Aldrich. 1-Pyridin-2-ylbutane-1,4-diamine Product Specification (CAS 374064-05-8). Retrieved from

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 61136 (Related Structure: 1,3-Butanediamine). Retrieved from

-

Radchenko, D. S., et al. (2010). Cyclobutane-Derived Diamines: Synthesis and Molecular Structure. Journal of Organic Chemistry.[1] (Demonstrates solubility protocols for conformationally restricted diamines). Retrieved from

-

Solubility of Things. Solubility of Pyridine and Derivatives.[2][3] (General principles of pyridine miscibility). Retrieved from

Sources

Molecular weight and formula of C9H15N3 pyridine derivatives

An In-depth Technical Guide to the Molecular Weight and Formula of C₉H₁₅N₃ Pyridine Derivatives

Executive Summary

This guide provides a comprehensive technical overview of pyridine derivatives corresponding to the chemical formula C₉H₁₅N₃. As a class of compounds with significant relevance in medicinal chemistry and materials science, a thorough understanding of their fundamental properties is crucial for researchers and developers.[1][2][3] This document delineates the process for calculating the precise molecular weight, explores the vast isomeric landscape, and presents robust, self-validating analytical workflows for their empirical characterization. Authored from the perspective of a Senior Application Scientist, the guide emphasizes the causal reasoning behind experimental choices and integrates detailed protocols for mass spectrometry and nuclear magnetic resonance spectroscopy, ensuring both theoretical accuracy and practical applicability for professionals in the field.

Introduction: The Significance of the C₉H₁₅N₃ Pyridine Scaffold

Pyridine, a heterocyclic aromatic compound, is a cornerstone of modern medicinal chemistry, forming the core of numerous FDA-approved drugs.[3] Its unique nitrogen atom imparts basicity, polarity, and the ability to form hydrogen bonds with biological receptors, enhancing the pharmacokinetic properties of drug candidates.[3] The chemical formula C₉H₁₅N₃ represents a specific subset of pyridine derivatives that, due to their nitrogen count and degree of unsaturation, hold potential as enzyme inhibitors, anti-infective agents, or ligands in coordination chemistry.[1][4] Understanding the precise molecular characteristics of this formula is the foundational first step in the discovery and development pipeline.

Section 1: Theoretical Framework of C₉H₁₅N₃ Pyridine Derivatives

Molecular Formula and Weight Calculation

The molecular formula C₉H₁₅N₃ indicates that each molecule is composed of nine carbon atoms, fifteen hydrogen atoms, and three nitrogen atoms. The molecular weight (MW) is derived by summing the atomic weights of each constituent atom. For high-precision applications, such as mass spectrometry, the monoisotopic mass, which uses the mass of the most abundant isotopes of each element, is employed.

Table 1: Atomic Weights for Molecular Weight Calculation

| Element | Isotope | Atomic Mass (Da) |

| Carbon | ¹²C | 12.00000 |

| Hydrogen | ¹H | 1.00783 |

| Nitrogen | ¹⁴N | 14.00307 |

Calculation:

-

Monoisotopic Mass = (9 × 12.00000) + (15 × 1.00783) + (3 × 14.00307)

-

Monoisotopic Mass = 108.00000 + 15.11745 + 42.00921

-

Monoisotopic Mass = 165.12666 Da

This calculated value is the theoretical target for mass spectrometry analysis, providing a primary data point for confirming the elemental composition of a synthesized compound.

The Isomeric Landscape

A single molecular formula can represent numerous structural isomers, especially with a formula as complex as C₉H₁₅N₃. Isomers are compounds with the same formula but different arrangements of atoms, leading to distinct chemical and physical properties. For C₉H₁₅N₃ pyridine derivatives, isomerism can arise from:

-

The substitution pattern on the pyridine ring.

-

The structure of the substituent chains.

-

The presence of other ring systems attached to the pyridine core.

Below is a table of representative isomers to illustrate this diversity.

Table 2: Representative Isomers of C₉H₁₅N₃ Pyridine Derivatives

| IUPAC Name | PubChem CID | Molecular Weight (Da) | Key Structural Features |

| 3-(1-Piperazinyl)pyridine | 79047 | 165.23 | Piperazine ring attached at the 3-position of pyridine. |

| 4-(4-Aminopiperidin-1-yl)pyridine | 10926701 | 165.23 | Aminopiperidine ring attached at the 4-position of pyridine. |

| N,N-Diethyl-4-aminopyridine-3-carboxamide | 1328905 | 165.23 | Diethylcarboxamide and amino groups on the pyridine ring. |

| 2-Amino-4,6-diethyl-5-methylpyrimidine | N/A | 165.25 | Note: A non-pyridine isomer with the same formula. |

The existence of multiple isomers underscores the necessity of rigorous analytical techniques to confirm the exact structure of a target molecule. Relying on molecular weight alone is insufficient for unambiguous identification.

Section 2: Characterization and Analytical Workflow

To ensure scientific integrity, a multi-technique, self-validating workflow is essential for the characterization of any novel C₉H₁₅N₃ pyridine derivative. The primary goals are to confirm the molecular weight and elucidate the precise atomic connectivity (structure). The most powerful and ubiquitous techniques for this purpose are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[5][6][7]

Analytical Workflow Diagram

The logical flow from a synthesized sample to a confirmed structure is depicted below. This process ensures that data from orthogonal techniques are used to build a conclusive and trustworthy identification.

Sources

- 1. Recent Developments in the Synthesis and Applications of Pyridines - 1st Edition | Elsevier Shop [shop.elsevier.com]

- 2. researchgate.net [researchgate.net]

- 3. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]

Methodological & Application

Using 1-Pyridin-2-ylbutane-1,4-diamine as a bidentate ligand

Application Note: Using 1-Pyridin-2-ylbutane-1,4-diamine as a Bidentate Ligand

Part 1: Executive Summary & Molecule Profile

1-Pyridin-2-ylbutane-1,4-diamine (CAS: 374064-05-8) is a specialized trifunctional molecule featuring a pyridine ring, a benzylic-like primary amine (C1), and a distal primary amine (C4). While it possesses three potential donor atoms, its primary utility in coordination chemistry is as a bidentate chelator forming a thermodynamically stable 5-membered ring between the pyridine nitrogen (

This coordination mode leaves the distal C4-amine (

Physiochemical Profile[1][2][3][4][5][6][7]

| Property | Specification |

| IUPAC Name | 1-(Pyridin-2-yl)butane-1,4-diamine |

| Formula | |

| MW | 165.24 g/mol |

| Donor Atoms | 3 (1 x Pyridine-N, 2 x Primary Aliphatic Amines) |

| Primary Chelate | 5-membered ring ( |

| pKa Values (Est.) | |

| Solubility | High: Water, Methanol, DMSO; Low: Hexanes, Toluene |

Part 2: Coordination Chemistry & Mechanism

Regioselectivity of Chelation

When reacting with transition metals (e.g., Cu(II), Zn(II), Pt(II), Pd(II)), the ligand exhibits distinct regioselectivity driven by the Chelate Effect .[1]

-

Thermodynamic Product (Mode A): Coordination via

and-

Geometry: Forms a rigid 5-membered metallacycle.

-

Stability: High. Similar to 2-(aminomethyl)pyridine (2-AMP).

-

Outcome: The

-chain extends away from the metal center, leaving

-

-

Kinetic/Unstable Product (Mode B): Coordination via

and-

Geometry: Forms a 7-membered ring.

-

Stability: Significantly lower due to entropic penalties and ring strain.

-

Diagram: Coordination Logic & Pathway

Caption: Mechanistic pathway favoring the formation of the stable 5-membered chelate (Mode A) over the entropically disfavored 7-membered ring.

Part 3: Experimental Protocols

Protocol A: Synthesis of the Metal Complex [M(L)Cl₂]

Target: Isolation of the discrete bidentate complex (M = Cu, Zn, Pd, Pt).[1]

Materials:

-

Ligand: 1-Pyridin-2-ylbutane-1,4-diamine (1.0 eq)

-

Metal Salt:

or -

Solvent: Methanol (HPLC grade)[1]

-

Precipitant: Diethyl Ether

Step-by-Step Procedure:

-

Preparation: Dissolve 165 mg (1.0 mmol) of the ligand in 5 mL of Methanol. Ensure complete dissolution; sonicate if necessary.

-

Metal Addition: Dissolve 1.0 mmol of the metal salt in 5 mL of Methanol (or

if using -

Complexation: Add the metal solution dropwise to the ligand solution under constant stirring at Room Temperature (25°C).

-

Observation: A color change is immediate (e.g., Blue

Dark Blue/Green for Cu).[1]

-

-

Equilibration: Stir for 2 hours.

-

Note: For Kinetic inert metals (Pt, Pd), heat to 50°C and stir for 12 hours.[1]

-

-

Isolation:

-

Concentrate the solution to ~2 mL using a rotary evaporator.

-

Add 10 mL of cold Diethyl Ether to precipitate the complex.

-

Filter the precipitate and wash with cold ether (

mL).[1]

-

-

Drying: Dry under high vacuum for 4 hours.

Validation Criteria:

-

Mass Spec (ESI+): Look for peak

or -

IR Spectroscopy: Shift in Pyridine ring breathing mode (

).

Protocol B: pH-Controlled Regioselective Binding

Objective: Ensure the distal amine (

Because the aliphatic amines are more basic (

-

Buffer: Prepare a buffer at pH 6.0 (e.g., MES).

-

Reaction: Mix Metal and Ligand in the buffer.

-

Result: Formation of

where the tail is cationic.[1] This increases water solubility significantly.

Part 4: Applications & Functionalization

The primary advantage of this ligand over standard picolylamines is the C4-Pendant Amine .

Surface Immobilization Workflow

Use the pendant amine to attach the catalytic center to a solid support (e.g., carboxylic acid-functionalized beads).[1]

Caption: Workflow for immobilizing the metal complex onto solid supports using the pendant amine.

Comparative Ligand Performance

| Feature | 1-Pyridin-2-ylbutane-1,4-diamine | 2-(Aminomethyl)pyridine (2-AMP) | 2,2'-Bipyridine |

| Denticity | Bidentate (with pendant arm) | Bidentate | Bidentate |

| Chelate Ring | 5-Membered (Stable) | 5-Membered (Stable) | 5-Membered (Rigid) |

| Steric Bulk | Moderate (Butane tail) | Low | Low |

| Functionalization | Yes (via C4-amine) | No | Difficult (requires synthesis) |

| Water Solubility | High (esp. if protonated) | Moderate | Low |

Part 5: References

-

Sigma-Aldrich. 1-Pyridin-2-ylbutane-1,4-diamine Product Specification. CAS 374064-05-8.[2][3] Link

-

Hölzel Biotech. Ligands & Crosslinkers: 1-Pyridin-2-ylbutane-1,4-diamine. Link

-

Tabatabaee, M., et al. (2008).[1][4] "Butane-1,4-diammonium bis(pyridine-2,6-dicarboxylato)cadmate(II) dihydrate".[4] Acta Crystallographica Section E, 64(11).[1] (Demonstrates coordination modes of butane-diamine analogs). Link

-

BenchChem. 1-(Pyridin-4-yl)but-3-en-1-amine dihydrochloride and analogs. (Structural analogs and synthesis pathways). Link[1]

-

Purdue University. Structures With Bidentate Ligands: Chelate Effect Principles. Link

Sources

Application Note: Coordination Dynamics and Bio-Analytical Applications of Pyridine-Diamine Zinc(II) Complexes

Abstract

This technical guide details the synthesis, characterization, and application of pyridine-diamine zinc(II) complexes, specifically focusing on the Zinc(II)-Dipicolylamine (Zn-DPA) scaffold. Due to the

Ligand Design & Coordination Mechanics

The utility of pyridine-diamine complexes stems from the chelate effect . The archetypal ligand, Dipicolylamine (DPA) (also known as bis(2-pyridylmethyl)amine), forms a tridentate

Key Mechanistic Advantages

-

Redox Inertness: Unlike Cu(II) or Fe(II), Zn(II) is redox-stable, preventing oxidative damage to biological substrates during sensing or catalysis.

-

Lewis Acidity: The Zn(II) center effectively activates coordinated water molecules (

drops from 14 to ~7), generating metal-bound hydroxides essential for hydrolytic catalysis. -

Anion Selectivity: The Zn-DPA motif acts as a "molecular tweezer" for oxyanions, showing high affinity for multi-charged species like Pyrophosphate (PPi) and Phosphatidylserine (PS).

Experimental Protocols

Protocol A: Synthesis of [Zn(DPA)(NO ) ] Complex

Target Audience: Synthetic Chemists

This protocol describes the synthesis of the nitrate salt, preferred over perchlorate for safety, while maintaining high water solubility for biological assays.

Reagents:

-

Dipicolylamine (DPA) (97% purity)

-

Zinc Nitrate Hexahydrate (

) -

Methanol (HPLC grade)

-

Diethyl Ether

Step-by-Step Methodology:

-

Ligand Solution: Dissolve 1.0 mmol (199 mg) of DPA in 5 mL of Methanol. Stir at Room Temperature (RT) until clear.

-

Metal Addition: Dissolve 1.0 mmol (297 mg) of

in 5 mL of Methanol. Add this dropwise to the ligand solution over 5 minutes.-

Checkpoint: The solution may warm slightly (exothermic coordination).

-

-

Reaction: Stir the mixture at RT for 2 hours.

-

Precipitation: Slowly diffuse Diethyl Ether into the reaction mixture (or add dropwise with vigorous stirring) until a white precipitate forms.

-

Isolation: Filter the solid using a sintered glass funnel. Wash with cold ether (

mL). -

Drying: Dry under vacuum over

for 12 hours.

Validation Parameters:

-

Yield: Expected >85%.

-

-NMR (400 MHz,

-

Melting Point: Distinct sharp point (compound specific, typically >200°C decomp).

Protocol B: Phosphate Sensing via Indicator Displacement Assay (IDA)

Target Audience: Bio-analytical Researchers

This assay utilizes the Zn-DPA complex to detect Pyrophosphate (PPi) or ATP.[1] The complex binds a colorimetric indicator (Pyrocatechol Violet - PV). When PPi is added, it displaces PV due to higher affinity, causing a visible color change (Blue

Materials:

-

Synthesized [Zn(DPA)] complex (from Protocol A).

-

Pyrocatechol Violet (PV) Indicator.

-

HEPES Buffer (10 mM, pH 7.4).

-

Sodium Pyrophosphate (

) standard.

Workflow:

-

Sensor Preparation: Prepare a stock solution of [Zn(DPA)] (20

M) and PV (20-

Observation: Solution should turn deep blue (Zn-DPA-PV complex formation).

-

-

Baseline Measurement: Record UV-Vis absorbance at 632 nm (PV-Complex max).

-

Titration: Add aliquots of PPi solution (0–100

M). -

Quantification: Monitor the decrease in absorbance at 632 nm and increase at 444 nm (Free PV).

Data Analysis:

Plot

Visualization of Workflows & Mechanisms

Diagram 1: Synthesis and Structural Logic

This diagram illustrates the coordination pathway and the resulting geometry which is critical for function.

Caption: Synthesis pathway of Zn-DPA complexes, highlighting the activation step where the nitrate counter-ion is exchanged for a nucleophilic hydroxide in aqueous buffer.

Diagram 2: Phosphate Sensing Mechanism (IDA)

The "Indicator Displacement Assay" is the primary mechanism for detecting biological phosphates.

Caption: Mechanism of Indicator Displacement Assay (IDA). The analyte (PPi) has a higher affinity for Zinc than the dye, displacing it and causing a colorimetric shift.

Quantitative Data Summary

The following table summarizes the stability constants (

| Anion (Guest) | Interaction Type | Biological Relevance | |

| Pyrophosphate (PPi) | 6.0 - 7.2 | Electrostatic + Chelation | DNA replication byproduct |

| ATP | 4.5 - 5.5 | Electrostatic | Energy metabolism |

| Phosphate ( | 3.0 - 4.0 | Monodentate | Bone mineralization / Buffer |

| Acetate | < 2.0 | Weak Coordination | Metabolic intermediate |

Note: Values are for 1:1 binding in aqueous HEPES buffer at pH 7.4. Selectivity for PPi over ATP is typically >10-fold.

Troubleshooting & Optimization

-

Issue: Low Solubility.

-

Cause: Counter-ion effect.

-

Fix: Switch from Chloride (

) to Nitrate (

-

-

Issue: Poor Sensing Selectivity.

-

Cause: Non-specific electrostatic binding.

-

Fix: Increase ionic strength of the buffer (add 100 mM NaCl) to screen out weak electrostatic interactions, isolating the stronger coordination bonds specific to PPi.

-

-

Issue: NMR Broadening.

References

-

Ojida, A., & Hamachi, I. (2009).[4] Molecular recognition, fluorescence sensing, and biological assay of phosphate anion derivatives using artificial Zn(II)–Dpa complexes.[1][4][5][6] Chemical Communications, (2), 141-152.[4][5]

-

Lakshminarayanan, A., et al. (2014).[3][7] Library Synthesis, Screening, and Discovery of Modified Zinc(II)-Bis(dipicolylamine) Probe for Enhanced Molecular Imaging of Cell Death. Bioconjugate Chemistry, 25(2), 208-214.

-

Wongkongkatep, J., Ojida, A., & Hamachi, I. (2017).[1][8] Fluorescence Sensing of Inorganic Phosphate and Pyrophosphate Using Small Molecular Sensors and Their Applications. Topics in Current Chemistry, 375, 30.[8]

-

Hargrove, A. E., et al. (2011). Artificial Receptors for the Recognition of Phosphorylated Molecules.[1][4][5][9] Chemical Reviews, 111(11), 6603–6782.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Zinc(II) Iminopyridine Complexes as Antibacterial Agents: A Structure-to-Activity Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular recognition, fluorescence sensing, and biological assay of phosphate anion derivatives using artificial Zn(ii)–Dpa complexes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Fluorescence Sensing of Inorganic Phosphate and Pyrophosphate Using Small Molecular Sensors and Their Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Convenient Synthesis of Multivalent Zinc(II)-Dipicolylamine Complexes for Molecular Recognition - PMC [pmc.ncbi.nlm.nih.gov]

Preparation of platinum(II) anticancer complexes with pyridine diamines

An Application Guide for the Synthesis and Evaluation of Platinum(II) Anticancer Complexes with Pyridine Diamine Ligands

Introduction: Beyond Cisplatin

The discovery of cisplatin marked a paradigm shift in cancer treatment, establishing a cornerstone of modern chemotherapy.[1] However, its clinical efficacy is often hampered by severe side effects, including nephrotoxicity, and the onset of innate or acquired drug resistance.[2][3] This has catalyzed a global search for new platinum-based agents that can overcome these limitations. A promising strategy involves modifying the ligand environment around the platinum(II) center to create complexes with novel mechanisms of action, improved cellular uptake, and a different spectrum of activity.

This guide focuses on a specific class of such agents: platinum(II) complexes featuring pyridine diamine ligands. The rationale for this design is twofold. The pyridine moiety can be systematically modified to fine-tune the complex's steric and electronic properties, influencing its solubility, cell permeability, and potential for non-covalent DNA interactions like π-π stacking.[4] The diamine component, a feature of the successful drug oxaliplatin, serves as a robust chelating anchor. By combining these elements, researchers aim to develop next-generation platinum drugs capable of circumventing cisplatin resistance pathways and exhibiting enhanced selectivity for cancer cells.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides not only step-by-step protocols for the synthesis, purification, and characterization of these complexes but also explains the underlying scientific principles that govern these procedures. Furthermore, it details a standard protocol for evaluating their in vitro anticancer activity, providing a complete workflow from chemical synthesis to biological validation.

Section 1: The General Synthetic Pathway

The preparation of platinum(II) pyridine diamine complexes typically follows a multi-step process that begins with a suitable platinum precursor. A common and effective starting material is potassium tetrachloroplatinate(II) (K₂PtCl₄). The overall workflow involves the initial synthesis of a platinum-ligand precursor, followed by the introduction of the second chelating ligand.

The key to a successful synthesis is often the generation of a more reactive platinum intermediate. The chloride ligands in many platinum precursors are relatively inert. To facilitate their displacement by the desired pyridine diamine ligand, they can be replaced by more labile groups, such as water (aqua) or nitrate ligands. A widely used method involves treating a dihalidoplatinum(II) complex with silver nitrate (AgNO₃). The silver ions precipitate the halide ions as insoluble silver halides (e.g., AgCl), which can be easily removed by filtration, leaving a highly reactive diaqua-platinum(II) species in solution.[5] This activated intermediate readily reacts with the N-donor atoms of the pyridine diamine ligand to form the stable, final complex.

Section 2: Detailed Experimental Protocols

Safety Precaution: Platinum compounds are sensitizers and can cause allergic reactions. Always handle platinum salts and their complexes in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

Protocol 2.1: Synthesis of a Platinum(II) Dichloride Precursor

This protocol describes the synthesis of an intermediate where the pyridine diamine ligand is coordinated, leaving two chloride ligands that can be substituted later. This is a common strategy for building the final complex.

-

Rationale: Starting with K₂PtCl₄ and reacting it with the bidentate pyridine diamine ligand (L) in a controlled manner allows for the synthesis of the [Pt(L)Cl₂] intermediate. The choice of a water/DMSO solvent system aids in dissolving both the inorganic platinum salt and the often organic-based ligand.

Materials:

-

Potassium tetrachloroplatinate(II) (K₂PtCl₄)

-

Pyridine diamine ligand of interest (e.g., 2-(aminomethyl)pyridine)

-

Deionized water

-

Dimethyl sulfoxide (DMSO)

-

Standard laboratory glassware, magnetic stirrer, and heating mantle

Procedure:

-

Dissolve K₂PtCl₄ (1 equivalent) in a minimum amount of deionized water in a round-bottom flask.

-

In a separate beaker, dissolve the pyridine diamine ligand (1 equivalent) in a small amount of DMSO or water.

-

Add the ligand solution dropwise to the stirring K₂PtCl₄ solution at room temperature.

-

Stir the reaction mixture in the dark for 24-48 hours. The color of the solution will typically change from dark red to yellow or orange.

-

A precipitate of the [Pt(L)Cl₂] complex should form. If precipitation is slow, the reaction mixture can be stored at 4°C overnight.

-

Collect the solid product by vacuum filtration.

-

Wash the precipitate sequentially with cold deionized water, ethanol, and finally diethyl ether to remove unreacted starting materials and solvent residues.

-

Dry the product under vacuum to yield the pure [Pt(L)Cl₂] complex.

Protocol 2.2: Synthesis of the Final Cationic Platinum(II) Complex

This protocol details the replacement of the chloride ligands from the precursor with a second bidentate ligand, such as 1,2-diaminocyclohexane (DACH), to form the final active complex [Pt(PL)(AL)]²⁺.[2][3][4]

-

Rationale: As mentioned, chloride ligands are poor leaving groups. Reacting the [Pt(PL)Cl₂] precursor with two equivalents of silver nitrate generates the highly reactive diaqua intermediate, [Pt(PL)(H₂O)₂]²⁺, by precipitating AgCl.[5] This activated species is then readily attacked by the ancillary diaminocyclohexane ligand (AL) to form the final, thermodynamically stable product. The reaction is performed in the dark to prevent the photoreduction of silver ions.

Materials:

-

[Pt(Pyridine-diamine)(Cl)₂] precursor from Protocol 2.1

-

Silver nitrate (AgNO₃)

-

Ancillary ligand (AL), e.g., (1R,2R)-Diaminocyclohexane

-

Deionized water, acetone

-

Filter paper (e.g., Celite)

Procedure:

-

Suspend the [Pt(PL)Cl₂] precursor (1 equivalent) in deionized water.

-

In a separate flask, dissolve silver nitrate (2 equivalents) in deionized water.

-

Add the AgNO₃ solution to the platinum complex suspension.

-

Wrap the flask in aluminum foil to protect it from light and stir the mixture vigorously at room temperature for 24 hours. A white precipitate of silver chloride (AgCl) will form.

-

Filter the mixture through a pad of Celite to remove the AgCl precipitate. The filtrate contains the active diaqua complex, [Pt(PL)(H₂O)₂]²⁺.

-

To the filtrate, add a solution of the ancillary diamine ligand (AL) (1 equivalent) dissolved in a minimum amount of water.

-

Stir the reaction mixture at room temperature for another 24-48 hours.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., water/acetone) to yield the final complex, often as a chloride or nitrate salt.

Section 3: Physicochemical Characterization

Validation of the synthesized complex's identity and purity is a critical step. A combination of spectroscopic and analytical techniques is required.

| Technique | Purpose | Expected Observations for a Hypothetical [Pt(2-amp)(DACH)]Cl₂ Complex |

| ¹H NMR | Confirms ligand coordination and structural integrity. | Protons on the pyridine ring and diamine backbones will show a downfield shift upon coordination to the electron-deficient Pt(II) center. Integration of peaks should match the expected proton count.[4] |

| ¹³C NMR | Confirms the carbon framework of the coordinated ligands. | Carbon signals will also shift upon coordination, confirming the binding of the ligands to the platinum. |

| ¹⁹⁵Pt NMR | Confirms the platinum chemical environment. | A single peak in the expected region for a four-coordinate Pt(II) complex confirms the presence of a single platinum species.[4] |

| HR-ESI-MS | Determines the exact mass and confirms the molecular formula. | The mass spectrum should show a prominent peak corresponding to the molecular ion [M-Cl]⁺ or [M-2Cl]²⁺, matching the calculated isotopic distribution pattern for platinum.[1] |

| Elemental Analysis | Confirms the bulk purity and elemental composition (C, H, N). | The experimentally determined percentages of Carbon, Hydrogen, and Nitrogen should be within ±0.4% of the calculated theoretical values. |

| FT-IR Spectroscopy | Identifies characteristic vibrational frequencies. | Stretching frequencies for N-H and C=N bonds will shift upon coordination to the platinum center. |

Section 4: Protocol for In Vitro Cytotoxicity Screening

The MTT assay is a colorimetric method widely used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. It is a standard preliminary test for evaluating the anticancer potential of new compounds.[1][6]

-

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells. The concentration of the test compound that inhibits cell growth by 50% is known as the IC₅₀ value.

Materials:

-

Human cancer cell line (e.g., A549 lung cancer, MCF-7 breast cancer)[1]

-

Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Synthesized platinum(II) complex, dissolved in a suitable vehicle (e.g., DMSO or sterile water)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

96-well microplates, multichannel pipette, CO₂ incubator, microplate reader

Procedure:

-

Cell Seeding: Harvest logarithmically growing cells using trypsin-EDTA. Count the cells and seed them into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of the platinum complex. Perform serial dilutions in a complete medium to achieve a range of final concentrations for testing. Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the complex to the wells. Include wells with untreated cells (negative control) and vehicle-only treated cells (vehicle control).

-

Incubation: Return the plate to the incubator and incubate for an additional 48-72 hours.

-

MTT Addition: After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete solubilization.

-

Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: Calculate the percentage of cell viability for each concentration using the formula: (% Viability) = (Absorbance_treated / Absorbance_control) * 100. Plot the percentage of viability against the log of the compound concentration and use a suitable software (e.g., GraphPad Prism) to determine the IC₅₀ value from the resulting dose-response curve.

Section 5: Concluding Remarks

The protocols and methodologies outlined in this guide provide a robust framework for the synthesis and preclinical evaluation of novel platinum(II) anticancer complexes with pyridine diamine ligands. The rationale behind this class of compounds is to leverage ligand-based modifications to overcome the well-documented limitations of classical platinum drugs.[2][7] Successful synthesis and rigorous characterization are paramount to ensuring the identity and purity of the test compounds. Subsequent biological evaluation, starting with cytotoxicity assays like the MTT, provides the initial data necessary to identify promising candidates for further investigation. These further studies may include exploring cellular uptake mechanisms, DNA binding modes, and effects on other cellular targets to fully elucidate their mechanism of action.[1][8][9]

References

-

Synthesis and Characterisation of Platinum(II) Diaminocyclohexane Complexes with Pyridine Derivatives as Anticancer Agents. International Journal of Molecular Sciences. Available at: [Link]

-

Synthesis and characterisation of platinum(II) diaminocyclohexane complexes with pyridine derivatives as anticancer agents. Western Sydney University ResearchDirect. Available at: [Link]

-

Synthesis, characterization, and bioactivities of platinum(II) complexes bearing pyridinecarboxaldimines containing aliphatic groups. ResearchGate. Available at: [Link]

-

cis-Diammine(pyridine)chloroplatinum(II), a monofunctional platinum(II) antitumor agent: Uptake, structure, function, and prospects. Proceedings of the National Academy of Sciences. Available at: [Link]

-

cis-Diammine(pyridine)chloroplatinum(II), a monofunctional platinum(II) antitumor agent: Uptake, structure, function, and prospects. PMC - NIH. Available at: [Link]

-

Synthesis and Characterisation of Platinum(II) Diaminocyclohexane Complexes with Pyridine Derivatives as Anticancer Agents. PMC - NIH. Available at: [Link]

-

Understanding and Improving Platinum Anticancer Drugs – Phenanthriplatin. The Journal of Biological Chemistry. Available at: [Link]

-

Platinum(II) Terpyridine Anticancer Complexes Possessing Multiple Mode of DNA Interaction and EGFR Inhibiting Activity. Frontiers in Chemistry. Available at: [Link]

-

Synthetic Methods for the Preparation of Platinum Anticancer Complexes. PMC - NIH. Available at: [Link]

-

New Palladium(II) and Platinum(II) Complexes Based on Pyrrole Schiff Bases: Synthesis, Characterization, X-ray Structure, and Anticancer Activity. ACS Omega. Available at: [Link]

-

Platinum(II) and Palladium(II) Complex Compounds as Anti-cancer Drugs. Methods of Cytotoxicity Determination. Ingenta Connect. Available at: [Link]

-

Platinum(II) complexes based on derivatives of natural chlorins with pyridine-containing chelate groups as prototypes of drugs for combination therapy in oncology. Fine Chemical Technologies. Available at: [Link]

Sources

- 1. Frontiers | Platinum(II) Terpyridine Anticancer Complexes Possessing Multiple Mode of DNA Interaction and EGFR Inhibiting Activity [frontiersin.org]

- 2. Synthesis and Characterisation of Platinum(II) Diaminocyclohexane Complexes with Pyridine Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchers.westernsydney.edu.au [researchers.westernsydney.edu.au]

- 4. Synthesis and Characterisation of Platinum(II) Diaminocyclohexane Complexes with Pyridine Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthetic Methods for the Preparation of Platinum Anticancer Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. ar.iiarjournals.org [ar.iiarjournals.org]

- 8. pnas.org [pnas.org]

- 9. cis-Diammine(pyridine)chloroplatinum(II), a monofunctional platinum(II) antitumor agent: Uptake, structure, function, and prospects - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: 1-Pyridin-2-ylbutane-1,4-diamine (PyBuDA) as a Latent-Catalytic Curing Agent for Epoxy Resins

This Application Note is designed for researchers and material scientists utilizing 1-Pyridin-2-ylbutane-1,4-diamine (referred to herein as PyBuDA ) as a curing agent for high-performance epoxy resins.

Executive Summary

1-Pyridin-2-ylbutane-1,4-diamine (PyBuDA) represents a specialized class of heteroaromatic-aliphatic hybrid curing agents. Unlike standard aliphatic amines (e.g., DETA, TETA) which offer rapid room-temperature cures but lower thermal resistance, or aromatic amines (e.g., DDS) which require high heat but offer high

Its unique structure—a butane backbone bearing a pyridine ring at the C1 position—introduces differential amine reactivity and intrinsic catalytic activity . This guide details the protocol for using PyBuDA to achieve thermosets with enhanced modulus, flame retardancy potential, and tunable curing kinetics.

Chemical Basis & Mechanism

To optimize the curing protocol, one must understand the molecular behavior of PyBuDA.

Structural Analysis

-

Formula:

-

MW: 165.24 g/mol

-

Functional Groups:

-

Primary Amine (

): Located at C4 (Aliphatic, unhindered). High reactivity. -

Primary Amine (

): Located at C1 (Sterically influenced by the pyridine ring). Lower reactivity. -

Pyridine Nitrogen: Tertiary amine within the ring. Acts as an intramolecular catalyst for epoxide ring opening.

-

Reactivity Pathway

The curing mechanism proceeds in a staged manner, allowing for extended pot life compared to linear aliphatic amines.

-

Stage 1 (Kinetic Control): The unhindered C4-amine reacts rapidly with glycidyl ethers.

-

Stage 2 (Thermodynamic Control): The C1-amine, hindered by the pyridine ring, reacts at elevated temperatures.

-

Catalytic Assist: The pyridine nitrogen creates a basic environment, accelerating the reaction of secondary hydroxyls formed during crosslinking (etherification), increasing crosslink density.

Mechanistic Diagram

Figure 1: Differential reactivity pathway of PyBuDA curing. The pyridine ring acts as an internal base catalyst, promoting full conversion during the secondary cure stage.

Pre-Formulation Calculations

Accurate stoichiometry is non-negotiable for high-performance networks.

Amine Hydrogen Equivalent Weight (AHEW)

PyBuDA has 2 primary amine groups, providing 4 active protons .

Parts Per Hundred Resin (phr) Calculation

Assuming a standard Bisphenol-A epoxy (e.g., DGEBA) with an Epoxide Equivalent Weight (EEW) of ~188 g/eq (e.g., Epon 828).

Formulation Table:

| Component | Function | Weight (g) | Molar Ratio |

|---|---|---|---|

| DGEBA (EEW 188) | Resin | 100.0 | 1.0 (Epoxide) |

| PyBuDA | Curing Agent | 22.0 | 1.0 (Amine H) |

| Total | | 122.0 | |

Expert Tip: Due to the catalytic nature of the pyridine ring, you may reduce the amine stoichiometry to 0.90 - 0.95 eq to favor homopolymerization, yielding a network with higher

but slightly lower toughness.

Experimental Protocol

Materials Required[5][6]

-

Epoxy Resin (DGEBA or TGDDM for higher performance).

-

PyBuDA (>95% purity).

-

Planetary centrifugal mixer (e.g., Thinky) or high-shear overhead stirrer.

-

Vacuum oven.

-

Aluminum or release-coated steel molds.

Step-by-Step Workflow

Step 1: Resin Preparation

-

Pre-heat the epoxy resin to 50°C to lower viscosity.

-

If using solid fillers (silica, graphene), disperse them into the resin before adding the amine.

Step 2: PyBuDA Integration

-

PyBuDA is typically a liquid or low-melting solid. If solid, gently melt at 40°C .

-

Add calculated amount of PyBuDA to the resin.

-

Mix: 2000 RPM for 2 minutes (Planetary mixer) OR mechanical stir for 5 minutes.

-

Note: The mixture may exotherm slightly due to the tertiary amine catalysis. Monitor temperature.

-

Step 3: Degassing

-

Place mixture in a vacuum chamber.

-

Apply vacuum (-0.1 MPa) for 10–15 minutes until bubbling ceases.

-

Caution: Do not overheat during degassing to prevent premature gelation.

Step 4: Curing Cycle (The "Step-Cure" Method)

Because of the differential reactivity, a single-stage cure is insufficient. Use this profile to maximize crosslinking:

| Stage | Temperature | Duration | Purpose |

| 1. Gelation | 60°C | 2 Hours | Reacts the C4 aliphatic amine; establishes green strength. |

| 2. Ramp | 1°C/min | - | Slow ramp prevents thermal shock and void formation. |

| 3. Hard Cure | 120°C | 2 Hours | Activates the hindered C1 amine. |

| 4. Post-Cure | 160°C | 1 Hour | Maximizes |

Protocol Visualization

Figure 2: Operational workflow for PyBuDA-Epoxy processing ensuring void-free, fully cured thermosets.

Expected Properties & Troubleshooting

Thermal & Mechanical Performance

-

Glass Transition (

): Expected range 130°C – 160°C (dependent on post-cure). The pyridine ring imparts rigidity comparable to aromatic amines but with better processability. -

Thermal Stability: The heteroaromatic ring enhances char formation. TGA onset degradation is typically >300°C.

-

Adhesion: Pyridine nitrogen offers excellent coordination to metal substrates (Cu, Al), improving lap-shear strength.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Amine Blush (Greasy surface) | Reaction with atmospheric | Cure under |

| Low | Incomplete cure of hindered amine | Increase Post-Cure temperature to 170°C; ensure stoichiometry is accurate. |

| High Exotherm/Smoking | Catalytic acceleration | Reduce batch size or lower the initial gelation temperature to 40°C. |

Safety & Handling

-

Toxicity: Like most amines, PyBuDA is a skin irritant and potential sensitizer.

-

Pyridine Specifics: Pyridine derivatives can have distinct odors and neurological effects if inhaled in large quantities. Work in a fume hood.

-

Storage: Store under nitrogen/argon at 2–8°C. Hygroscopic – keep tightly sealed.

References

-

Sigma-Aldrich. (n.d.). 1-Pyridin-2-ylbutane-1,4-diamine Product Specification. Retrieved from (Note: Representative link for structural verification).

-

Mustafa, R., et al. (2020). Curing behavior and thermal properties of TGDDM copolymerized with a new pyridine-containing diamine. ResearchGate. Retrieved from

-

Jun, Z., et al. (2020).[4] Synthesis and Characterization of Pyridine-containing Epoxy: H-bonds Distribution and Thermomechanical Performances. Journal of Polymer Materials. Retrieved from

-

Three Bond Technical News. (1990). Curing Agents for Epoxy Resins. Retrieved from

(Disclaimer: While PyBuDA is a known chemical entity, specific commercial application notes for this exact isomer are rare. This guide synthesizes established structure-property relationships of pyridine-based diamines found in the cited literature.)

Sources

Troubleshooting & Optimization

Removing N-oxide impurities from pyridine-diamine synthesis

The following technical guide is structured as a dynamic support center resource. It prioritizes actionable, high-precision chemistry over generic advice, designed for the experienced medicinal chemist.

Topic: Removal of N-Oxide Impurities

Status: Active Guide | Last Updated: 2026-02-12 Target Audience: Medicinal Chemistry & Process Development Teams

Executive Summary: The "Silent" Impurity

In the synthesis of pyridine-diamines (common scaffolds in kinase inhibitors and anticoagulants like Dabigatran), Pyridine N-oxides are frequent, problematic impurities. They arise from:

-

Over-oxidation: During precursor synthesis (e.g., if using peracids to install other functionalities).

-

Incomplete Reduction: If the N-oxide was used as a directing group for C-H activation or chlorination (the "Meisenheimer" route) and not fully removed.

-

Air Oxidation: Long-term storage of electron-rich pyridine-diamines.

The Challenge: N-oxides are chemically distinct enough to disrupt bioassays but similar enough to the parent pyridine to co-elute during standard flash chromatography. Furthermore, "classic" reduction methods (e.g., hydrogenation) often destroy the sensitive diamine linkage or other reducible groups (nitro, nitrile, halogens).

Diagnostic Workflow: Is it an N-Oxide?

Before attempting remediation, confirm the impurity identity. N-oxides exhibit distinct analytical signatures.

Self-Validating Analytical Checks

| Method | Signature Characteristic | Why it happens? |

| LC-MS | [M+16] peak | Addition of one Oxygen atom (+15.99 Da). |

| TLC | Significant Tailing / Low R_f | The N-O bond is highly polar (dipole moment ~4.2D vs ~2.2D for pyridine). |

| 1H NMR | Upfield Shift of | Unlike protonation (which deshields), the N-oxide oxygen donates electron density into the ring via resonance, typically shifting 2,6-protons upfield (e.g., 8.6 ppm |

| 13C NMR | Shielding of C-2/C-6 | Similar resonance effect causes upfield shift of |

Visual Logic: Identification Flowchart

Caption: Logical decision tree for distinguishing N-oxides from other common oxidation byproducts like pyridones.

Remediation Protocols

Select the protocol based on your substrate's sensitivity.

Protocol A: The "Green" Chemoselective Method (Bis(pinacolato)diboron)

Best for: Late-stage intermediates containing sensitive groups (nitro, nitrile, halides, alkenes).

Mechanism:

-

Reagents: Bis(pinacolato)diboron (

), mild base (optional but speeds up reaction). -

Solvent: 1,4-Dioxane or Ethanol.

Step-by-Step:

-

Dissolve the crude pyridine-diamine (1.0 equiv) in 1,4-Dioxane (0.2 M).

-

Add

(1.1 - 1.2 equiv). -

Heat to 80–100 °C for 2–4 hours.

-

Note: Reaction progress can be monitored by the disappearance of the fluorescent N-oxide spot on TLC.

-

-

Workup (Crucial):

-

Cool to room temperature.[1]

-

Add ethanolamine or silica gel to quench/sequester the boron byproducts.

-

Concentrate and filter through a short pad of silica.

-

Expert Insight: This method preserves nitro groups and halogens that would be destroyed by hydrogenation.

Protocol B: The "Scalable" Method (Fe / NH4Cl)

Best for: Large-scale batches (>10g) where cost is a driver and the molecule is acid-sensitive. Mechanism: Single-electron transfer (SET) reduction.

-

Reagents: Iron powder (3-5 equiv), Ammonium Chloride (5 equiv).

-

Solvent: EtOH/Water (3:1).

Step-by-Step:

-

Suspend substrate in EtOH/Water.

-

Add

and Iron powder. -

Heat to reflux (70–80 °C ) with vigorous stirring (mechanical stirring recommended for scale).

-

Monitor: Check LCMS for M-16 peak.

-

Workup:

-

Filter hot through Celite (Iron sludge is difficult to filter if cooled).

-

Wash the cake with hot EtOH.

-

Concentrate filtrate. Partition between EtOAc and saturated

to remove inorganic salts.

-

Protocol C: The "Catalytic Transfer" Method (Pd/Transfer Hydrogenation)

Best for: Substrates sensitive to metal accumulation but stable to Pd. Mechanism: Pd-catalyzed oxygen transfer to a sacrificial acceptor (Triethylamine or Formic Acid).

-

Reagents: Pd(OAc)2 (2-5 mol%), Ligand (dppf), Triethylamine (3 equiv).

-

Solvent: Acetonitrile or Dioxane.

Step-by-Step:

-

Combine substrate,

, dppf, and -

Heat to 100–120 °C (Microwave: 30 mins; Thermal: 4–12 h).

-

Workup: Filter through a scavenger resin (e.g., Thiol-silica) to remove Pd, then evaporate.

Decision Matrix: Which Method?

Caption: Selection logic based on functional group tolerance and scale.

Purification Strategy (Separation)

If chemical reduction is not feasible, you must separate the N-oxide.

The Problem: On standard Silica (DCM/MeOH), pyridine-diamines tail significantly due to interaction with silanols. The N-oxide also tails, leading to co-elution.

The Solution: "Buffered" Chromatography

-

Stationary Phase: Use Amine-functionalized Silica (NH2-Silica) if available. It neutralizes silanols.

-

Mobile Phase Modifier: If using standard Silica, add 1% Triethylamine (TEA) or 1% NH4OH to the DCM/MeOH eluent.

-

Why: TEA blocks the acidic silanol sites. The less polar pyridine-diamine will elute as a sharp band. The highly polar N-oxide will remain on the baseline or elute much later.

-

-

Gradient: Start with 100% DCM (with 1% TEA) and slowly ramp to 10% MeOH. N-oxides typically require >10% MeOH to elute.

FAQ & Troubleshooting

Q: I used Protocol A (

-

Fix: Treat the crude reaction mixture with aqueous

or oxidative workup (

Q: My pyridine-diamine is chelating the Iron in Protocol B, lowering yield. A: Pyridine-diamines are excellent ligands.

-

Fix: Switch to Zinc powder in Ammonium Formate/Methanol . Zinc salts are easier to wash out (soluble in ammonia) than Iron sludge. Alternatively, add EDTA during the aqueous workup to sequester the metal.

Q: Can I use PCl3? It's in the old literature.

A: Technically, yes, but avoid it if possible.

References

-

Chemoselective Reduction with B2pin2

- Naka, H., et al. (2013). "Bis(pinacolato)diboron-Mediated Deoxygenation of Pyridine N-Oxides." Journal of the American Chemical Society.

-

Source: (Verified mild protocol).

-

Pd-Catalyzed Transfer Deoxygenation

-

Fuentes, J. A., & Clarke, M. L. (2008).[2] "Deoxygenation of Pyridine N-Oxides by Palladium-Catalysed Transfer Oxidation of Trialkylamines." Synlett.

-

Source:.

-

-

Dabigatran Impurity Profiling

- Bernhard, H., et al. (2014). "Identification and Synthesis of Impurities in Dabigatran Etexilate." Organic Process Research & Development.

-

Source:.

-

General Review of Deoxygenation

-

Youssif, S. (2001).[3] "Recent trends in the chemistry of pyridine N-oxides." Arkivoc.

-

Source:.

-

Sources

Validation & Comparative

A Researcher's Guide to the ¹H NMR Chemical Shifts of 1-Pyridin-2-ylbutane-1,4-diamine: A Comparative Analysis

For Immediate Release

[City, State] – [Date] – In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. For researchers and scientists working with pyridine-based compounds, a thorough understanding of their spectroscopic characteristics is fundamental. This guide offers an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) chemical shifts for 1-Pyridin-2-ylbutane-1,4-diamine, a compound of interest for its potential applications in medicinal chemistry. By comparing its expected spectral features with those of structurally related molecules, this document provides a valuable reference for spectral interpretation and validation.

Introduction

1-Pyridin-2-ylbutane-1,4-diamine incorporates a 2-substituted pyridine ring and a flexible butane-1,4-diamine chain. This unique combination of a heteroaromatic system and an aliphatic diamine linker presents a distinct spectroscopic fingerprint. Understanding the interplay of electronic effects from the pyridine ring and the conformational flexibility of the butane chain is key to accurately assigning its ¹H NMR spectrum. This guide will deconstruct the anticipated chemical shifts by examining the spectra of its core components: 2-substituted pyridines and butane-1,4-diamine.

Predicted ¹H NMR Spectrum of 1-Pyridin-2-ylbutane-1,4-diamine

While a publicly available, fully assigned ¹H NMR spectrum for 1-Pyridin-2-ylbutane-1,4-diamine is not readily found in the searched literature, we can predict its spectral characteristics with a high degree of confidence. This prediction is based on the well-established principles of NMR spectroscopy and by drawing comparisons with the known chemical shifts of analogous structures.

Expected Chemical Shift Ranges:

The ¹H NMR spectrum is anticipated to display signals corresponding to the protons on the pyridine ring and the butane chain. The electron-withdrawing nature of the nitrogen atom in the pyridine ring will cause the ring protons to be deshielded, appearing at higher chemical shifts (downfield). Conversely, the aliphatic protons of the butane chain will be shielded and appear at lower chemical shifts (upfield). The protons of the amine groups are expected to show broad signals, and their chemical shift can be highly dependent on the solvent, concentration, and temperature.

Comparative Analysis with Structurally Related Compounds

To substantiate our predictions, we will compare the expected chemical shifts with experimental data from similar molecules.

The Pyridine Moiety: Influence of 2-Substitution

The chemical shifts of protons on a pyridine ring are significantly influenced by the nature and position of substituents.[1][2] For a 2-substituted pyridine, the proton at the 6-position is typically the most deshielded due to its proximity to the nitrogen atom. The protons at positions 3, 4, and 5 will appear at intermediate chemical shifts.

| Compound | H-6 (ppm) | H-3 (ppm) | H-4 (ppm) | H-5 (ppm) | Solvent |

| Pyridine[3] | ~8.6 | ~7.3 | ~7.7 | ~7.3 | CDCl₃ |

| 2-Methylpyridine[4] | ~8.5 | ~7.1 | ~7.6 | ~7.1 | CDCl₃ |

| 2-(Methylamino)pyridine[5] | ~8.1 | ~6.4 | ~7.4 | ~6.6 | CDCl₃ |

| Predicted: 1-Pyridin-2-ylbutane-1,4-diamine | ~8.5 | ~7.1-7.3 | ~7.6-7.8 | ~7.0-7.2 | CDCl₃ |

Table 1: Comparison of ¹H NMR chemical shifts for the pyridine ring protons in pyridine and its 2-substituted derivatives.

The introduction of an alkylamino substituent at the 2-position, as in 1-Pyridin-2-ylbutane-1,4-diamine, is expected to cause a slight upfield shift of the pyridine protons compared to unsubstituted pyridine, due to the electron-donating nature of the amino group.

The Aliphatic Chain: Butane-1,4-diamine as a Model

The butane-1,4-diamine (putrescine) portion of the molecule provides a flexible aliphatic backbone. The protons closer to the electron-withdrawing pyridine ring and the amino groups will be more deshielded.

| Compound | -CH₂- (adjacent to N) (ppm) | -CH₂- (central) (ppm) | Solvent |

| Butane-1,4-diamine[6][7] | ~2.7 | ~1.5 | CDCl₃ |

| Butane[8] | ~1.3 (-CH₂-) | ~0.9 (-CH₃) | CDCl₃ |

| Predicted: 1-Pyridin-2-ylbutane-1,4-diamine | ~2.6-2.8 (-CH₂-NH₂) & ~3.5-3.8 (-CH-Py) | ~1.5-1.9 | CDCl₃ |

Table 2: Comparison of ¹H NMR chemical shifts for the methylene protons in butane-1,4-diamine and related structures.

In 1-Pyridin-2-ylbutane-1,4-diamine, the methine proton attached to both the pyridine ring and an amino group is expected to be the most downfield of the aliphatic protons. The methylene groups of the butane chain will likely exhibit complex splitting patterns due to their diastereotopicity.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

For researchers aiming to acquire their own data for 1-Pyridin-2-ylbutane-1,4-diamine, the following protocol is recommended.

Sample Preparation

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for similar compounds. For compounds with exchangeable protons like amines, deuterated dimethyl sulfoxide (DMSO-d₆) or methanol-d₄ can also be used. A comprehensive list of chemical shifts for common impurities in various deuterated solvents can be found in the literature.[9]

-

Concentration: Prepare a solution of approximately 5-10 mg of 1-Pyridin-2-ylbutane-1,4-diamine in 0.5-0.7 mL of the chosen deuterated solvent.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[8]

NMR Data Acquisition

-

Instrument: A high-field NMR spectrometer (400 MHz or higher) is recommended for better signal dispersion and resolution.

-

Experiment: A standard one-dimensional ¹H NMR experiment should be performed.

-

Parameters:

-

Number of Scans: 16 to 64 scans are typically sufficient.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is recommended.

-

Pulse Angle: A 30-45 degree pulse angle can be used to reduce the experiment time.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the spectrum to obtain pure absorption peaks.

-

Calibrate the chemical shift scale using the TMS signal.

-

Integrate the signals to determine the relative number of protons for each resonance.

-

Figure 1: Workflow for ¹H NMR Data Acquisition.

Conclusion

The ¹H NMR spectrum of 1-Pyridin-2-ylbutane-1,4-diamine can be confidently predicted by a comparative analysis of its constituent fragments. The pyridine protons are expected in the aromatic region (7.0-8.5 ppm), while the aliphatic protons will appear in the upfield region (1.5-3.8 ppm). This guide provides a solid foundation for researchers to interpret and validate their own experimental data for this and structurally related compounds, thereby facilitating more efficient and accurate drug discovery and development efforts.

References

-

ResearchGate. (n.d.). 1 H NMR spectra of diamine.Link

-

ResearchGate. (n.d.). 1 H-NMR spectrum of the diamine (IV).Link

-

Taylor & Francis Online. (2006, September 23). 1H NMR Spectra of Substituted Aminopyridines.Link

-

ChemicalBook. (n.d.). 1,4-DIAMINOBUTANE(110-60-1) 1H NMR spectrum.Link

-

ACS Publications. (n.d.). Proton magnetic resonance spectra of several 2-substituted pyridines.Link

-

ChemicalBook. (n.d.). 2,5-Dichlorobenzene-1,4-diamine(20103-09-7) 1H NMR spectrum.Link

-

ChemicalBook. (n.d.). o-Phenylenediamine(95-54-5) 1H NMR spectrum.Link

-

Dalton Transactions. (2024, June 20). Electron-rich pyridines with para -N-heterocyclic imine substituents: ligand properties and coordination to CO 2 , SO 2 , BCl 3 and Pd II complexes.Link

-

ResearchGate. (n.d.). 1 H NMR spectrum of the diamine I.Link

-

Scientific Research Publishing. (2014). Synthesis of Some New Pyridine-2-yl-Benzylidene-Imines.Link

-

The Royal Society of Chemistry. (n.d.). Supporting Information.Link

-

PMC. (2025, December 18). NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions.Link

-

SpectraBase. (n.d.). Putrescine (1,4-diaminobutane) - Optional[1H NMR] - Spectrum.Link

-

ResearchGate. (2025, August 9). Synthesis of 1,4-Diamino-2,3-di(2-pyridyl)butane and its Dinuclear Zinc ( II ) Chloride Complex.Link

-

ChemicalBook. (n.d.). 3-(Aminomethyl)pyridine(3731-52-0) 1H NMR spectrum.Link

-

Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of butane C4H10 CH3CH2CH2CH3 analysis.Link

-

ResearchGate. (n.d.). 1 H, 13 C, and 31 P NMR chemical shifts δ [ppm] and coupling constants.Link

-

PubMed. (2014, January 14). 1H NMR spectra of butane-1,4-diol and other 1,4-diols: DFT calculation of shifts and coupling constants.Link

-

ChemicalBook. (n.d.). 4-Pyridinemethaneamine (3731-53-1) 1H NMR spectrum.Link

-

University of Colorado Boulder. (n.d.). Tables For Organic Structure Analysis.Link

-

ChemicalBook. (n.d.). 2-(Methylamino)pyridine(4597-87-9) 1H NMR spectrum.Link

-

ResearchGate. (n.d.). 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine.Link

-

ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.Link

-

BMRB. (n.d.). bmse000109 Putrescine (1,4 Diaminobutane) at BMRB.Link

-

Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table.Link

-

Semantic Scholar. (n.d.). Synthesis and structural characterization of imines from 2,3-diphenylbutane-1,4-diamine and their ruthenium catalyzed transform.Link

-

ChemicalBook. (n.d.). Pyridine(110-86-1) 1H NMR spectrum.Link

-

Sigma-Aldrich. (n.d.). 1-Pyridin-2-ylbutane-1,4-diamine.Link

-

South-Central University for Nationalities. (n.d.). Synthesis and Characterization of 3-(Pyridin-2-ylmethyl)pentane-2,4-dione.Link

-

MDPI. (2023, December 5). Synthesis and Characterisation of Platinum(II) Diaminocyclohexane Complexes with Pyridine Derivatives as Anticancer Agents.Link

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Pyridine(110-86-1) 1H NMR [m.chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. 2-(Methylamino)pyridine(4597-87-9) 1H NMR [m.chemicalbook.com]

- 6. 1,4-DIAMINOBUTANE(110-60-1) 1H NMR spectrum [chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

- 8. low/high resolution 1H proton nmr spectrum of butane C4H10 CH3CH2CH2CH3 analysis interpretation of chemical shifts ppm spin spin line splitting H-1 n-butane 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. scs.illinois.edu [scs.illinois.edu]

Comparison of chelating strength: Pyridine-diamine vs Ethylenediamine

Executive Summary

In the design of metallodrugs and chelation therapies, the choice between an aliphatic diamine and a heterocyclic amine determines not just binding affinity, but bioavailability and redox stability.

This guide compares Ethylenediamine (en) , the benchmark aliphatic chelator, with 2-(Aminomethyl)pyridine (amp) (also known as 2-picolylamine), the representative "pyridine-diamine" hybrid.

-

The Verdict: Ethylenediamine exhibits superior thermodynamic stability with hard/borderline metal ions (Cu²⁺, Ni²⁺) due to higher basicity (

-donation). However, 2-picolylamine offers critical advantages in drug development:

Chemical Identity & Structural Mechanics[1]

The fundamental difference lies in the hybridization of the nitrogen donors.

| Feature | Ethylenediamine (en) | 2-(Aminomethyl)pyridine (amp) |

| Structure | ||

| Donor Hybridization | ||

| Electronic Mode | Pure | |

| Basicity ( | High ( | Mixed ( |

| Chelate Ring | 5-membered (flexible puckering) | 5-membered (rigid planar segment) |

Mechanistic Implications[1][2]

-

Basicity vs. Affinity: En is a stronger base. According to the Lewis acid-base theory, it forms stronger

-bonds with borderline acids like Cu(II), resulting in higher formation constants ( -

The

-Factor: The pyridine ring in amp possesses low-lying -

Physiological Protonation: At physiological pH (7.4), en is doubly protonated (

), requiring significant energy to desolvate and deprotonate before binding. Amp is predominantly monoprotonated, lowering the energetic barrier for initial coordination.[1]

Quantitative Comparison: Stability Constants

The following data compares the stability constants (

Table 1: Stepwise Stability Constants (

| Metal Ion | Ligand | Ref | |||

| Cu(II) | Ethylenediamine | 10.5 | 9.0 | 19.5 | [1,2] |

| 2-Picolylamine | 9.5 | 8.4 | 17.9 | [3] | |

| Ni(II) | Ethylenediamine | 7.5 | 6.4 | 13.9 | [1] |

| 2-Picolylamine | 6.9 | 5.4 | 12.3 | [3] |

Analysis:

-

En binds Cu(II) roughly 10 times stronger than amp per step (1 log unit difference).

-